molecular formula C26H25N3O4 B4258720 5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole

5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole

Cat. No. B4258720
M. Wt: 443.5 g/mol
InChI Key: ZJNZKDBKXZIAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole, also known as Furosemide, is a widely used diuretic medication that helps to remove excess fluid from the body. It is a potent loop diuretic that is commonly used to treat conditions such as congestive heart failure, liver disease, and kidney disease. The chemical structure of furosemide contains a benzoxazole ring, which is responsible for its diuretic activity.

Mechanism of Action

5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole works by inhibiting the Na+/K+/2Cl- co-transporter in the loop of Henle in the kidneys. This results in increased excretion of sodium, chloride, and water, which leads to a reduction in fluid volume and blood pressure. 5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole also has a vasodilatory effect, which further helps to reduce blood pressure.
Biochemical and Physiological Effects:
5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole has a number of biochemical and physiological effects on the body. It increases the excretion of sodium, chloride, and water, which leads to a reduction in fluid volume and blood pressure. It also increases the excretion of potassium, which can lead to hypokalemia if not monitored carefully. 5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole can also cause metabolic alkalosis, which is a condition characterized by an increase in blood pH.

Advantages and Limitations for Lab Experiments

5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole is a widely used diuretic medication that has been extensively studied in both clinical and laboratory settings. It is relatively easy to synthesize and has a well-established mechanism of action. However, it can be difficult to work with in laboratory settings due to its high solubility and potential for degradation.

Future Directions

There are a number of potential future directions for research on furosemide. One area of interest is the potential use of furosemide in the treatment of acute kidney injury and chronic kidney disease. Another area of interest is the development of new formulations of furosemide that are more stable and easier to work with in laboratory settings. Additionally, there is interest in the development of new diuretic medications that have improved efficacy and fewer side effects than furosemide.

Scientific Research Applications

5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole has been extensively studied for its diuretic activity and has been found to be effective in treating a variety of conditions. It has also been studied for its potential use in the treatment of hypertension, edema, and congestive heart failure. 5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole has been shown to be effective in reducing blood pressure and improving cardiac output in patients with congestive heart failure. It has also been studied for its potential use in the treatment of acute kidney injury and chronic kidney disease.

properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c30-25(28-13-15-29(16-14-28)26(31)23-9-5-17-32-23)20-11-12-22-21(18-20)27-24(33-22)10-4-8-19-6-2-1-3-7-19/h1-3,5-7,9,11-12,17-18H,4,8,10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNZKDBKXZIAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(C=C2)OC(=N3)CCCC4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole
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5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole
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5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole
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5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole
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5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole
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5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole

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